molecular formula C11H15F2N5 B11737045 1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine

1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine

Cat. No.: B11737045
M. Wt: 255.27 g/mol
InChI Key: PATUPUFQHUGDKX-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is a pyrazole-based compound featuring two substituted pyrazole rings. The first pyrazole (1H-pyrazol-3-amine) contains a difluoromethyl (-CF₂H) group at position 1, while the second pyrazole (1H-pyrazol-5-yl) is substituted with a propan-2-yl (isopropyl) group at position 1 and a methylamine-linked methyl group at position 5.

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H15F2N5/c1-8(2)18-9(3-5-15-18)7-14-10-4-6-17(16-10)11(12)13/h3-6,8,11H,7H2,1-2H3,(H,14,16)

InChI Key

PATUPUFQHUGDKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNC2=NN(C=C2)C(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine typically involves multiple steps of organic reactions. One common method involves the difluoromethylation of heterocycles via a radical process . This process is crucial for functionalizing fluorine-containing heterocycles, which are core moieties in various biologically active compounds. The specific synthetic routes and reaction conditions are often proprietary or detailed in specialized literature .

Chemical Reactions Analysis

1-(Difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of various fluorine-containing heterocycles, which are important in the development of new materials and catalysts.

    Biology: The compound’s stability and bioavailability make it a valuable tool in studying biological processes and developing new pharmaceuticals.

    Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Electronic Effects

  • Compounds with pyridinyl substituents () exhibit π-π stacking capabilities, which may improve binding to aromatic residues in biological targets, whereas the target compound’s isopropyl group may favor hydrophobic interactions .

Pharmacological Potential

  • The N-(pyrazolylmethyl)amine moiety in the target compound is structurally analogous to intermediates in and , which are used in anticancer and antimicrobial agents.
  • In contrast, acetamide-linked pyrazoles () prioritize hydrogen-bonding interactions, which may limit membrane permeability compared to the target compound’s methylamine linker .

Challenges and Opportunities

  • Metabolic Stability : The difluoromethyl group may reduce metabolic deactivation compared to chlorinated analogs (e.g., ’s chlorine-containing compound) .

Biological Activity

1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine, with the CAS number 1855939-92-2, is a novel compound featuring a difluoromethyl group and pyrazole moieties. Its unique structure suggests potential biological activities that warrant detailed investigation. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₇F₂N₅
Molecular Weight269.29 g/mol
IUPAC Name1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine
SMILESCc1c(CNc2ccn(C(F)F)n2)cnn1C(C)C

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Difluoromethylation : A radical process to introduce difluoromethyl groups into heterocycles.
  • Formation of Pyrazole Rings : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Functionalization : Further reactions to introduce amine or other functional groups to enhance biological activity.

The biological activity of 1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The difluoromethyl group enhances the compound's stability and bioavailability, making it a promising candidate for medicinal chemistry applications.

Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

  • A series of pyrazole compounds were tested against various bacterial strains, showing promising inhibition rates similar to standard antibiotics like ampicillin and ketoconazole .

Anti-inflammatory Effects

Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations .

Study 1: Antimicrobial Efficacy

In a study conducted by Selvam et al., novel pyrazole derivatives were synthesized and screened for antimicrobial activity against E. coli and S. aureus. The results indicated that derivatives containing aliphatic amide linkages exhibited enhanced antibacterial properties .

Study 2: Anti-inflammatory Screening

Chovatia et al. evaluated a range of pyrazole derivatives for their anti-inflammatory effects. Compounds were tested in vitro against human cell lines, revealing significant reductions in inflammatory markers when compared to control groups .

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